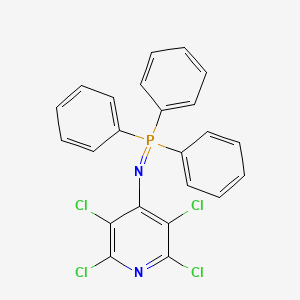
Phenol, 2-iodo-, 3,4,5-triiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-iodo-, 3,4,5-triiodobenzoate is an organoiodine compound with the molecular formula C₁₃H₆I₄O₂. It is characterized by the presence of multiple iodine atoms attached to a phenol and benzoate structure. This compound is known for its high molecular weight and density, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-iodo-, 3,4,5-triiodobenzoate typically involves the electrophilic halogenation of phenol with iodine. This process can be carried out under controlled conditions to ensure the selective iodination of the phenol ring. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where phenol is treated with iodine in the presence of suitable catalysts. The reaction is carefully monitored to achieve the desired degree of iodination while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-iodo-, 3,4,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated phenol derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
Phenol, 2-iodo-, 3,4,5-triiodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in radiopaque materials used in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Phenol, 2-iodo-, 3,4,5-triiodobenzoate involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, depending on the context of its use. For example, in biological systems, it may inhibit certain metabolic pathways by binding to active sites of enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenol: A simpler iodinated phenol with only one iodine atom.
3,4,5-Triiodophenol: Contains three iodine atoms but lacks the benzoate group.
2,3,5-Triiodobenzoic Acid: Similar in structure but with different functional groups
Uniqueness
Phenol, 2-iodo-, 3,4,5-triiodobenzoate is unique due to its combination of multiple iodine atoms and the presence of both phenol and benzoate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
73986-56-8 |
|---|---|
Fórmula molecular |
C13H6I4O2 |
Peso molecular |
701.80 g/mol |
Nombre IUPAC |
(2-iodophenyl) 3,4,5-triiodobenzoate |
InChI |
InChI=1S/C13H6I4O2/c14-8-3-1-2-4-11(8)19-13(18)7-5-9(15)12(17)10(16)6-7/h1-6H |
Clave InChI |
IHENPGBTLOVCMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)I)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






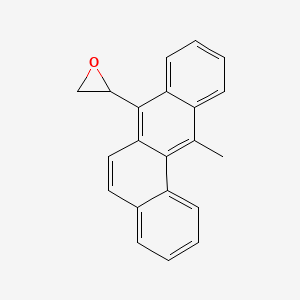
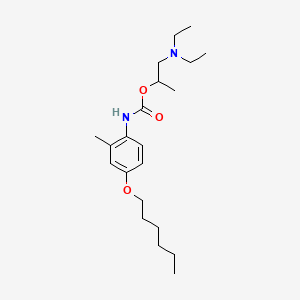

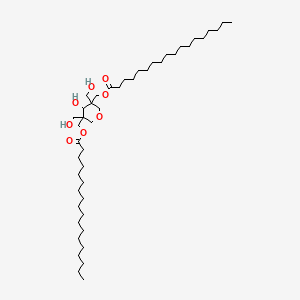
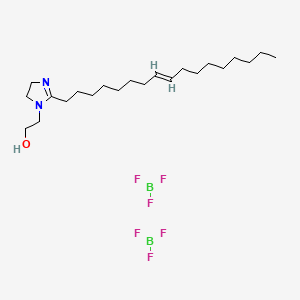
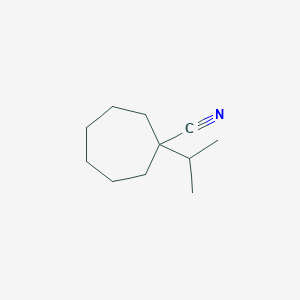
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)


